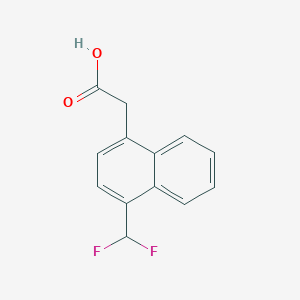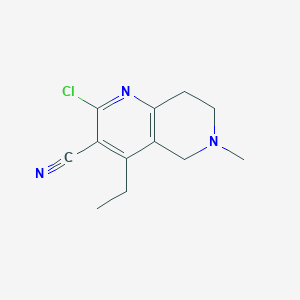![molecular formula C16H13NO B11871029 Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- CAS No. 537684-21-2](/img/structure/B11871029.png)
Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(1H-Indol-2-yl)phenyl)ethanone is a compound that features an indole moiety, a structure known for its presence in many biologically active molecules. The indole nucleus is a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1H-Indol-2-yl)phenyl)ethanone typically involves the reaction of 1-(4-benzoylphenyl)ethanone with phenylhydrazine in the presence of concentrated hydrochloric acid . This reaction is carried out in ethanol as a solvent, providing the desired product through a series of steps that include condensation and cyclization reactions.
Industrial Production Methods: While specific industrial production methods for 1-(4-(1H-Indol-2-yl)phenyl)ethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(1H-Indol-2-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-(4-(1H-Indol-2-yl)phenyl)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-(1H-Indol-2-yl)phenyl)ethanone involves its interaction with various molecular targets. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing biological pathways . This binding can result in the modulation of enzyme activity, receptor signaling, and gene expression, contributing to its therapeutic effects.
Comparison with Similar Compounds
- 1-(1H-Indol-3-yl)ethanone
- 1-(1H-Indol-2-yl)ethanone
- 1-(4-(1H-Indol-3-yl)phenyl)ethanone
Comparison: 1-(4-(1H-Indol-2-yl)phenyl)ethanone is unique due to the position of the indole moiety, which influences its chemical reactivity and biological activity. Compared to other indole derivatives, this compound exhibits distinct properties that make it suitable for specific applications in medicinal chemistry and material science .
Properties
CAS No. |
537684-21-2 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-[4-(1H-indol-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C16H13NO/c1-11(18)12-6-8-13(9-7-12)16-10-14-4-2-3-5-15(14)17-16/h2-10,17H,1H3 |
InChI Key |
RJGHCHBALNGGJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


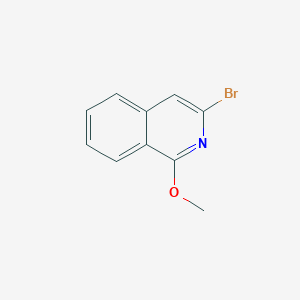
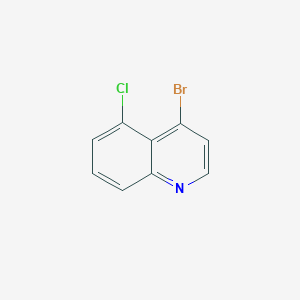
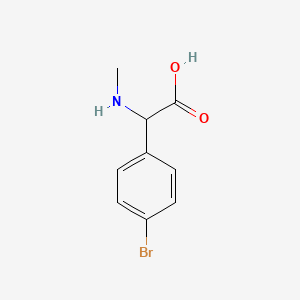

![1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B11870967.png)


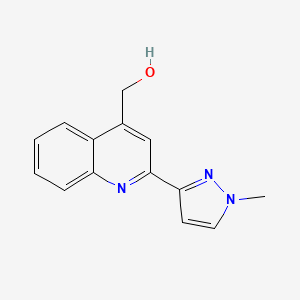

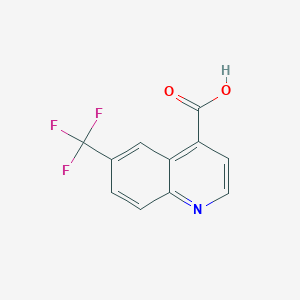
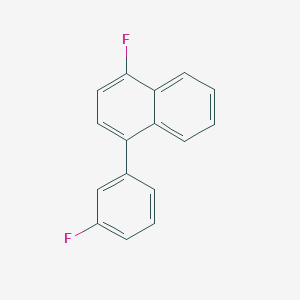
![1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871009.png)
